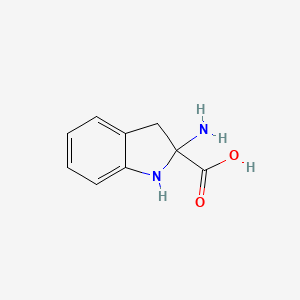

2-Aminoindoline-2-carboxylic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

138402-22-9 |

|---|---|

Formule moléculaire |

C9H10N2O2 |

Poids moléculaire |

178.191 |

Nom IUPAC |

2-amino-1,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c10-9(8(12)13)5-6-3-1-2-4-7(6)11-9/h1-4,11H,5,10H2,(H,12,13) |

Clé InChI |

LLJFBJHAEKXFEE-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2NC1(C(=O)O)N |

Synonymes |

1H-Indole-2-carboxylicacid,2-amino-2,3-dihydro-(9CI) |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Aminoindoline 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways and Chemical Transformations

Ring-Closing Reactions for Indoline-2-carboxylic Acid Formation

The construction of the indoline (B122111) ring system is a cornerstone of synthesizing 2-aminoindoline-2-carboxylic acid. Various ring-closing strategies have been developed, often involving the formation of the five-membered nitrogen-containing ring from a suitably functionalized aromatic precursor.

One prominent method involves the intramolecular cyclization of β-arylethylamine derivatives. For instance, palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (B142947) (PA)-protected β-arylethylamine substrates provides an efficient route to indoline compounds. organic-chemistry.org This method is characterized by its high efficiency, low catalyst loadings, and mild reaction conditions. organic-chemistry.org Another approach utilizes the reduction of indole-2-carboxylic acid or its esters. google.comresearchgate.net For example, indole-2-carboxylic acid can be reduced to indoline-2-carboxylic acid using reagents like lithium, sodium, or potassium in liquid ammonia (B1221849). google.com

The Fischer indole (B1671886) synthesis, a classical method for indole ring formation, can also be adapted for the synthesis of indoline-2-carboxylic acid precursors. researchgate.netnih.gov This reaction typically involves the condensation of a phenylhydrazine (B124118) with an α-keto acid, followed by cyclization and aromatization. Subsequent reduction of the indole ring yields the desired indoline scaffold. google.comresearchgate.net

| Reaction Type | Key Reagents/Catalysts | Starting Material Example | Product | Ref |

| Intramolecular C-H Amination | Pd(II) catalyst, Oxidant (e.g., PhI(OAc)₂) | 2-Pyridinesulfonyl-protected phenethylamine | Substituted indoline | organic-chemistry.org |

| Reduction of Indole | Li, Na, or K in liquid NH₃ | Indole-2-carboxylic acid | Indoline-2-carboxylic acid | google.com |

| Fischer Indole Synthesis | Phenylhydrazine, α-keto acid | Phenylhydrazine, Pyruvic acid | Indole-2-carboxylic acid | researchgate.netnih.gov |

| Japp–Klingemann Reaction | Diazonium salt, β-keto ester | Diazonium salt, Diethyl malonate | Intermediate for Fischer indole synthesis | nih.gov |

Derivatization of Precursor Molecules to Yield this compound Functionalities

Once the indoline-2-carboxylic acid core is established, the introduction of the 2-amino group is a critical step. This is often achieved through the derivatization of a precursor molecule. Chemical derivatization techniques are employed to introduce the desired functionality, often enhancing analytical sensitivity and chromatographic retention in the process. d-nb.infonih.gov

A common strategy involves the use of a nucleophilic glycine (B1666218) equivalent which can be alkylated to introduce the necessary carbon framework. For example, a Ni(II) complex of a glycine Schiff base can be dialkylated with a suitable electrophile, such as o-dibromoxylylene, to construct the indane ring system, which can then be further manipulated to yield the target amino acid. nih.gov Another approach involves the amination of a suitable precursor. For instance, an α-halo- or α-hydroxy-indoline-2-carboxylic acid derivative can be converted to the corresponding amino acid through nucleophilic substitution with an ammonia equivalent.

The use of activating agents like carbodiimides (e.g., EDC) facilitates the coupling of carboxylic acids with amines, a reaction that can be adapted to introduce the amino functionality or to build more complex derivatives. d-nb.info

| Precursor Type | Reagent/Reaction | Resulting Functionality | Ref |

| Glycine Schiff base Ni(II) complex | o-dibromoxylylene | 2-Aminoindane-2-carboxylic acid | nih.gov |

| Activated Carboxylic Acid | Half-protected aliphatic diamine | Aliphatic amine | thermofisher.com |

| N-(2-Iodophenyl)formamides | Malononitrile or Cyanoacetates | 2-Aminoindole-3-carbonitriles or -carboxylates | thieme-connect.com |

Functional Group Interconversions on the Indoline Ring System

Functional group interconversions (FGIs) on the pre-formed indoline ring are essential for accessing a variety of derivatives. imperial.ac.uk These transformations allow for the modification of substituents on the aromatic ring or at other positions of the indoline core. For example, nitro groups, often introduced during the synthesis of the aromatic precursor, can be reduced to amino groups using reagents like iron and ammonium (B1175870) chloride. dundee.ac.uk These amino groups can then be further functionalized.

Other FGIs include the hydrolysis of esters to carboxylic acids, the conversion of carboxylic acids to amides, and the protection and deprotection of various functional groups. nih.govdundee.ac.uk For instance, a methoxymethyl (MOM) protecting group on a carboxylic acid can be cleaved using trifluoroacetic acid (TFA). dundee.ac.uk The ability to perform these transformations selectively is crucial for the synthesis of complex target molecules.

| Initial Functional Group | Reagent/Reaction | Final Functional Group | Ref |

| Nitro group | Iron, Ammonium chloride | Amino group | dundee.ac.uk |

| Ester | NaOH, H₂O | Carboxylic acid | nih.govrsc.org |

| Carboxylic acid | DPPA, tert-butanol (B103910) (Curtius rearrangement) | Amine (via isocyanate) | dundee.ac.uk |

| Indole | Mg in methanol | Indoline | researchgate.net |

| Indole-2-carboxamide | Phosphonium iodide, Hydriodic acid | Indoline-2-carboxamide | google.com |

Asymmetric Synthesis and Enantioselective Preparation

The synthesis of enantiomerically pure this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.org Asymmetric synthesis strategies aim to control the stereochemical outcome of the reaction, producing the desired enantiomer in high excess.

Chiral Pool Approaches Utilizing Naturally Derived Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.netelsevierpure.com α-Amino acids, such as L-phenylalanine, are particularly valuable chiral precursors. researchgate.netresearchgate.net

A notable example is the synthesis of (S)-indoline-2-carboxylic acid from L-phenylalanine. researchgate.net This process involves the nitration of L-phenylalanine, followed by an intramolecular nitro amination to form (S)-6-nitro-indoline-2-carboxylic acid with high enantiomeric excess. researchgate.net Subsequent transformation of the nitro group yields the target (S)-indoline-2-carboxylic acid. researchgate.net This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final product.

| Chiral Precursor | Key Reaction Steps | Product | Enantiomeric Excess (ee) | Ref |

| L-Phenylalanine | Nitration, Intramolecular nitro amination | (S)-6-Nitro-indoline-2-carboxylic acid | >99.5% | researchgate.net |

| L-Phenylalanine | Nitration, Bromination, Intramolecular cyclization | (S)-6-Nitroindoline-2-carboxylic acid | >99.5% | researchgate.net |

Application of Chiral Auxiliaries in Stereocontrolled Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of this compound synthesis, chiral auxiliaries can be employed in various ways. For instance, chiral oxazolidinones, pioneered by Evans, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org A substrate bearing a chiral oxazolidinone auxiliary can be selectively alkylated to introduce the desired side chain with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product.

Camphorsultams are another class of effective chiral auxiliaries that have been used in Michael additions and Claisen rearrangements. wikipedia.org The use of pseudoephedrine as a chiral auxiliary allows for the stereoselective alkylation of amide enolates. wikipedia.org The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol. wikipedia.orgacs.org

| Chiral Auxiliary | Type of Reaction | Key Feature | Ref |

| Oxazolidinones (Evans) | Aldol reaction, Alkylation | High diastereoselectivity | wikipedia.org |

| Camphorsultam | Michael addition, Claisen rearrangement | Superior for certain asymmetric inductions | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Stereodirection by the methyl group | wikipedia.org |

| BINOL- and SPINOL-derived phosphoric acids | (3+2) formal cycloaddition | High yields and excellent enantioselectivities | acs.org |

Catalytic Asymmetric Methodologies for Stereoselective Access

The creation of the sterically congested quaternary stereocenter at the C2 position of the indoline ring in a stereoselective manner represents a formidable synthetic challenge. To address this, researchers have devised innovative catalytic asymmetric methods that offer high levels of enantioselectivity.

A notable advancement in this area is the use of chiral phosphoric acid (CPA) catalysis in formal [3+2] cycloaddition reactions. In one such approach, a BINOL- or SPINOL-derived phosphoric acid catalyst facilitates the highly enantio- and regioselective cycloaddition of β-substituted ene- and thioenecarbamates with quinone diimides. This methodology affords a variety of 2,3-disubstituted 2-aminoindolines in high yields (up to 98%) and with excellent enantioselectivities (up to 99% ee) nih.gov. The chiral phosphate (B84403) anion is proposed to control the stereochemical outcome by forming a well-organized transition state through hydrogen bonding with both the enecarbamate and the quinone diimide.

Another powerful strategy involves the use of chiral isothiourea catalysts in atroposelective N-acylation reactions. This method has been successfully applied to N-aminoindoles bearing a 2-carboxylic ester group, leading to the formation of N-N axially chiral N-aminoindoles with high yields and enantioselectivities. The chiral isothiourea acts as a potent Lewis base catalyst, activating aroyl chlorides for the enantioselective acylation process.

The following table summarizes key findings in the catalytic asymmetric synthesis of 2-aminoindoline derivatives:

| Catalyst Type | Reaction Type | Substrates | Key Features | Ref |

| Chiral Phosphoric Acid (BINOL/SPINOL-derived) | Formal [3+2] Cycloaddition | Ene/Thioenecarbamates and Quinone Diimides | High yields (up to 98%), excellent enantioselectivities (up to 99% ee), broad substrate scope. | nih.gov |

| Chiral Isothiourea | Atroposelective N-acylation | N-aminoindoles with a 2-carboxylic ester group and Aroyl Chlorides | Good to excellent yields, high enantioselectivities for N-N axial chirality. |

Strategies for Multi-substituted and Fused this compound Systems

Building upon the core this compound scaffold, significant efforts have been directed towards the synthesis of more complex molecular architectures, including polyheterocyclic and regioselectively functionalized derivatives.

Construction of Polyheterocyclic Derivatives Incorporating the Scaffold

The fusion of additional heterocyclic rings onto the 2-aminoindoline framework leads to novel polyheterocyclic systems with unique three-dimensional structures and potential biological activities. One strategy to achieve this involves intramolecular cycloaddition reactions. For instance, the formal [3+2] cycloaddition of enecarbamates with 3-indolylmethanols, catalyzed by a chiral phosphoric acid, provides a rapid and highly enantio- and diastereoselective route to 3-aminocyclopenta[b]indoles. This reaction proceeds through the simultaneous activation of both reaction partners by the chiral catalyst.

Another elegant approach is the Lewis acid-catalyzed decarboxylative annulation of 2-aminoindole-3-carboxylates with ynals. This reaction proceeds through a [3+2] spirocycloaddition followed by a 2,3-aza migration to furnish dihydrochromeno-fused δ-carbolines researchgate.net. The choice of catalyst and reaction conditions can influence the reaction pathway, sometimes leading to [4+2] addition products researchgate.net. These examples showcase the versatility of the 2-aminoindoline scaffold in constructing complex, fused heterocyclic systems.

Regioselective Functionalization of the Aromatic and Pyrroline (B1223166) Rings

The ability to selectively introduce substituents at specific positions on both the benzene (B151609) (aromatic) and the five-membered (pyrroline) rings of the this compound core is crucial for tuning its properties. Directing group strategies have emerged as a powerful tool for achieving high regioselectivity in C-H functionalization reactions.

For the aromatic ring, various directing groups installed on the indole nitrogen can guide transition metal catalysts to specific C-H bonds. For example, a pivaloyl directing group at the C3 position of an indole can direct palladium-catalyzed C4-arylation nih.gov. Similarly, an N-benzoyl directing group has been employed for the highly regioselective Ru(II)-catalyzed alkenylation of indoles at the C2-position acs.org. The use of a pyrimidyl directing group on the indole nitrogen has also enabled the rhodium-catalyzed synthesis of 2,3-difunctionalized indoles rsc.orgthieme-connect.com. While these methods have been developed on the broader indole scaffold, they provide a strong foundation for the regioselective functionalization of the aromatic portion of this compound derivatives.

Functionalization of the pyrroline ring often involves taking advantage of the inherent reactivity of the enamine-like moiety or by introducing specific activating groups. Stereoselective palladium-catalyzed C-H activation-arylation has been demonstrated on N-Boc-D-proline derivatives, which share a similar pyrrolidine (B122466) ring structure nih.gov. This highlights the potential for direct C-H functionalization of the pyrroline ring within the this compound framework.

The table below provides examples of regioselective functionalization strategies applicable to the indole core:

| Position | Functionalization | Catalyst/Reagent | Directing Group | Ref |

| C4 | Arylation | Pd(PPh₃)₂Cl₂/Ag₂O | Pivaloyl at C3 | nih.gov |

| C2 | Alkenylation | Ru(II) catalyst | N-Benzoyl | acs.org |

| C2, C3 | Difunctionalization | Rh(III) catalyst | Pyrimidyl | rsc.orgthieme-connect.com |

| C7 | Alkenylation/Alkylation | Rhodium catalyst | N-Pivaloyl | researchgate.net |

These advanced synthetic methodologies provide a robust toolkit for the stereoselective synthesis and further diversification of the this compound scaffold, paving the way for the exploration of its potential in various scientific disciplines.

Chemical Reactivity and Mechanistic Investigations of 2 Aminoindoline 2 Carboxylic Acid

Detailed Reaction Mechanisms of 2-Aminoindoline-2-carboxylic Acid Transformations

The chemical transformations of this compound are characterized by the distinct reactivity of its amino and carboxylic acid moieties, as well as the potential for reactions involving the indoline (B122111) core itself.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dually defined by its nucleophilic amino group and the electrophilic carbonyl carbon of its carboxylic acid function. khanacademy.orgpressbooks.pub The lone pair of electrons on the nitrogen atom of the secondary amine imparts nucleophilic character, allowing it to participate in reactions such as acylation and alkylation. Conversely, the carbonyl carbon is electrophilic due to the polarization of the C=O bond and the electron-withdrawing effect of the adjacent oxygen atoms, making it a target for nucleophilic attack. khanacademy.org

The reactivity of the carboxylic acid group can be enhanced by converting it into a more reactive derivative, such as an acyl chloride or an activated ester. libretexts.orgmsu.edu This strategy is common in peptide synthesis, where the carboxylic acid of one amino acid is activated to facilitate amide bond formation with the amino group of another. The general order of reactivity for carboxylic acid derivatives is: Acyl halide > Acid anhydride (B1165640) > Thioester > Ester > Amide. khanacademy.orglibretexts.org

Studies on (S)-indoline-2-carboxylic acid have shown that it can be effectively used in peptide coupling reactions. nih.gov For instance, its reaction with alanine (B10760859) methyl ester hydrochlorides using HBTU as a coupling reagent demonstrates the practical application of its dual reactivity. nih.gov However, the steric hindrance around the α-carbon can significantly influence the reaction yields. nih.govrsc.org

Metallaphotoredox catalysis has also emerged as a modern method for the functionalization of carboxylic acids, including aliphatic ones, through processes like alkylation, arylation, and amination. princeton.edu

Rearrangement Processes Involving the Indoline Core

The rigid structure of the indoline core can undergo various rearrangement reactions, often under acidic conditions or through the formation of reactive intermediates. While specific examples for this compound are not extensively documented, related structures provide insight into potential transformations.

One notable rearrangement is the Curtius rearrangement, which can be used to synthesize N-(indol-2-yl)amides from indole-2-carboxazides. rsc.org This process involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile. libretexts.org Although this example involves an indole (B1671886) rather than an indoline, it highlights a potential pathway for the modification of the core structure.

Lewis-acid-catalyzed reactions of related 2-aminoindole-3-carboxylates with ynals have been shown to proceed through a [3+2] spirocycloaddition followed by a 2,3-aza migration to yield complex heterocyclic systems. acs.org This demonstrates the capacity of the aminoindole scaffold to participate in intricate rearrangement cascades.

Other classical rearrangements, such as the Baeyer-Villiger oxidation of ketones to esters and the Bamberger rearrangement of N-phenylhydroxylamines to aminophenols, provide a broader context for the types of transformations that could potentially be applied to derivatives of this compound. wiley-vch.de Cationic rearrangements, like the Wagner-Meerwein rearrangement, are also a possibility if a carbocation intermediate is formed on the indoline skeleton. msu.edu

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemistry of reactions involving this compound is of significant interest, particularly given its chiral nature when synthesized in an enantiomerically pure form. The synthesis of (S)-Indoline-2-carboxylic acid has been achieved with high enantiomeric excess (>99.5% ee) from L-phenylalanine, providing a valuable chiral building block. researchgate.net

The stereochemical outcome of reactions can be highly dependent on the reaction conditions and the protecting groups employed. In the synthesis of dipeptides from (S)-indoline-2-carboxylic acid, the use of a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom was found to have a pronounced effect on reactivity and diastereoselectivity. nih.gov The coupling of Boc-(S)-Ind-OH with H-L-Ala-OMe resulted in a poor yield (46%) of the (L-L) homochiral dipeptide, whereas the coupling with H-D-Ala-OMe to form the (L-D) heterochiral dipeptide proceeded in excellent yield (91%). nih.gov This suggests that steric interactions between the Boc group and the incoming amino acid ester play a crucial role in controlling the diastereoselectivity of the reaction.

| Reactant 1 | Reactant 2 | Product Configuration | Yield (%) |

|---|---|---|---|

| Boc-(S)-Ind-OH | H-L-Ala-OMe | L-L | 46 |

| Boc-(S)-Ind-OH | H-D-Ala-OMe | L-D | 91 |

The principles of stereospecific reactions, where stereoisomeric starting materials yield stereoisomerically different products, are fundamental to understanding the transformations of chiral molecules like this compound. alrasheedcol.edu.iq For example, the stereochemical course of additions to a double bond within the indoline ring, if present, would be expected to follow predictable patterns of syn- or anti-addition depending on the reaction mechanism. alrasheedcol.edu.iq

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic factors. The reactivity of the carboxylic acid group, for instance, is a kinetic phenomenon. libretexts.org The conversion of a carboxylic acid to a less reactive derivative like an amide is generally thermodynamically favorable, but the direct reaction can be kinetically slow, often requiring catalysts or activation of the carboxylic acid. msu.edu

A kinetic study of the hydrogenation of carboxylic acids on a MnO/Cu interface revealed a nucleophilic addition-elimination mechanism followed by a proton-transfer process. rsc.org Such studies provide a framework for understanding the energy barriers and reaction pathways for the reduction of the carboxylic acid group in this compound.

Thermodynamic data, such as bond dissociation energies (BDEs), are crucial for predicting the feasibility of certain reactions. The O-H bond in carboxylic acids has a high BDE (approx. 112 kcal/mol), making direct hydrogen atom transfer challenging. nih.gov However, certain radical-based methods have been developed to overcome this thermodynamic barrier. nih.gov

In solution, carboxylic acids can form hydrogen-bonded dimers. dtu.dk The thermodynamics of this dimerization process can influence the effective concentration of the monomeric acid and thus affect reaction kinetics. The equilibrium between the dimer and monomer is an important consideration in understanding the behavior of this compound in solution.

Advanced Spectroscopic and Structural Characterization of 2 Aminoindoline 2 Carboxylic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Chirality Analysis

NMR spectroscopy stands as a cornerstone for the structural elucidation of 2-aminoindoline-2-carboxylic acid in solution. chemicalbook.comchemicalbook.com It provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular framework.

High-Resolution NMR and Multi-dimensional Techniques

High-resolution one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the structure of this compound and its derivatives. nih.gov The chemical shifts, signal multiplicities, and integration values in ¹H NMR spectra help to identify the different types of protons and their relative numbers. chemicalbook.com For instance, the protons on the aromatic ring typically appear in the downfield region, while the aliphatic protons of the indoline (B122111) ring are found further upfield. chemicalbook.com ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton, with carboxyl carbons resonating at characteristic downfield shifts. nih.govopenstax.org

To overcome the complexities and signal overlap often present in 1D spectra, multi-dimensional NMR techniques are employed. nih.gov Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are instrumental in the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Indoline-2-carboxylic Acid Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| (R)-(+)-Indoline-2-carboxylic acid | - | InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1 chemicalbook.com | - |

| DL-Indoline-2-carboxylic acid | DMSO-d₆ | 1H NMR, 399.65 MHz chemicalbook.com | - |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | DMSO-d₆ | δ 11.21 (s, 1H), 7.53 (s, 1H), 7.39 (d, J = 8.4 Hz, 1H), 7.26–7.21 (m, 1H), 7.16 (d, J = 8.4 Hz 1H), 6.93–6.87 (m, 3H), 6.82 (d, J = 8.8 Hz, 2H), 4.31 (q, J = 6.8 Hz, 2H), 3.70 (s, 3H), 1.31 (t, J = 7.2 Hz, 3H) nih.gov | δ 162.46, 154.07, 138.30, 136.65, 129.56, 125.95, 122.07, 120.44, 119.43, 118.84, 114.69, 113.77, 113.33, 60.39, 55.72, 14.91 nih.gov |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | DMSO-d₆ | δ 11.68 (s, 1H), 7.51–7.43 (m, 3H), 7.33–7.29 (m, 2H), 7.12 (t, J = 8.0 Hz, 2H), 7.05–7.02 (m, 1H), 6.84–6.78 (m, 2H), 4.32 (q, J = 6.8 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) nih.gov | δ 162.21, 141.68, 136.21, 129.84, 128.27, 126.03, 125.32, 121.58, 121.53, 120.44, 120.36, 119.88, 116.78, 115.45, 113.65, 60.93, 14.69 nih.gov |

This table is for illustrative purposes and specific chemical shifts can vary based on experimental conditions.

Chiral NMR Solvating Agents for Enantiodifferentiation

Determining the enantiomeric purity of this compound is critical, and NMR spectroscopy provides a powerful method for this analysis through the use of chiral solvating agents (CSAs). semmelweis.hufrontiersin.orgrsc.org CSAs are enantiomerically pure compounds that interact with the enantiomers of a chiral analyte to form transient diastereomeric complexes. nih.govresearchgate.net These complexes have different NMR spectra, resulting in separate signals for each enantiomer. researchgate.net

The choice of CSA is crucial and often involves molecules capable of forming non-covalent interactions, such as hydrogen bonds, with the analyte. frontiersin.orgnih.gov For carboxylic acids like this compound, chiral alcohols or amines are often effective CSAs. semmelweis.hunih.gov The difference in the chemical shifts (ΔΔδ) between the signals of the two enantiomers in the presence of the CSA allows for the quantification of the enantiomeric excess (ee). frontiersin.orgnih.gov The magnitude of this separation depends on several factors, including the nature of the CSA, the solvent, and the temperature. semmelweis.hu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound, providing valuable information about its functional groups and the nature of intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.netrsc.org

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. openstax.orgorgchemboulder.com This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. orgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to an intense absorption between 1710 and 1760 cm⁻¹. openstax.org Its exact position is sensitive to the molecular environment; for instance, dimeric, hydrogen-bonded carboxylic acids typically absorb around 1710 cm⁻¹, while free carboxyl groups absorb at higher frequencies (around 1760 cm⁻¹). openstax.org The C-O stretching and O-H bending vibrations also provide characteristic bands in the fingerprint region of the spectrum. orgchemboulder.com

Raman spectroscopy provides complementary information. nih.gov While the O-H stretch is typically weak in Raman spectra, the C=O stretch is usually strong. ias.ac.in Raman spectroscopy is particularly useful for studying the indole (B1671886) ring vibrations, with characteristic bands for ring breathing modes and C-H bending. researchgate.net

The analysis of vibrational spectra is crucial for understanding the hydrogen bonding networks in the solid state and in solution. rsc.org The frequency shifts of the O-H and C=O stretching bands can be correlated with the strength of the hydrogen bonds. nih.gov For example, a downshift in the C=O stretching frequency is indicative of hydrogen bonding to the carbonyl oxygen. nih.gov

Table 2: Characteristic Vibrational Frequencies for Carboxylic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity in IR | Intensity in Raman | Notes |

| O-H Stretch | 2500-3300 | Strong, very broad | Weak | Broadness due to hydrogen bonding openstax.orgorgchemboulder.com |

| C=O Stretch | 1710-1760 | Strong | Strong | Position depends on dimerization and conjugation openstax.org |

| C-O Stretch | 1210-1320 | Strong | Medium | |

| O-H Bend | 1395-1440, 910-950 | Medium, broad | Weak | |

| N-H Bending (Indole) | ~878 | - | - | Specific to the indole ring structure researchgate.net |

| Indole Ring Breathing | ~760, ~1010 | - | Strong | Characteristic of the indole moiety researchgate.net |

This table provides general ranges, and specific values for this compound may vary.

X-ray Crystallography for Precise Solid-State Structural Elucidation

X-ray crystallography provides the most definitive and precise three-dimensional structure of this compound in the solid state. nih.gov This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.

Polymorphism and Crystal Engineering of Indoline Carboxylic Acids

Indoline carboxylic acids, like many organic molecules, can exhibit polymorphism, the ability to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, such as solubility and stability. Crystal engineering principles are applied to understand and control the crystallization process to obtain desired polymorphic forms. nih.gov This involves the strategic use of intermolecular interactions to guide the assembly of molecules into specific crystal lattices. The geometry of hydrogen-bonding motifs, such as the R²₂(8) graph set formed between a 2-aminoheterocyclic ring and a carboxylic acid, plays a significant role in determining the crystal packing. nih.gov

Supramolecular Architectures and Intermolecular Interactions

Table 3: Common Intermolecular Interactions in Indoline Carboxylic Acid Crystals

| Interaction Type | Description | Typical Functional Groups Involved |

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | -NH₂ and -COOH groups |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Indole rings |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | All atoms in the molecule |

Mass Spectrometry for Compositional Analysis and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the elemental composition and elucidating the structure of this compound and its analogs. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, detailed structural information can be obtained.

In the mass spectrum of a compound like this compound, the molecular ion peak (M⁺) provides the molecular weight. High-resolution mass spectrometry can yield the exact molecular formula. The fragmentation of this compound under electron ionization (EI) or other ionization methods can be predicted to follow pathways characteristic of both amino acids and indole derivatives.

Common fragmentation patterns for α-amino acids involve the initial loss of the carboxylic group as carbon dioxide (CO₂), followed by the loss of the amino group. For indole derivatives, fragmentation often involves the cleavage of the heterocyclic ring. scirp.org Prenylated indole alkaloids, for instance, have been observed to lose an isopentene group from the C-3 position, followed by cleavage of a substituent at the N-1 position. nih.gov

For this compound, a plausible primary fragmentation pathway would involve the loss of the carboxylic acid moiety (a neutral loss of 44 Da for CO₂). Another significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atom of the indoline ring, leading to the formation of a stable acylium ion. libretexts.org The presence of the amino group can also lead to characteristic losses of ammonia (B1221849) (NH₃). More complex fragmentation could involve ring-opening of the indoline structure followed by subsequent fragmentation. The study of related amino acid derivatives has shown that fragmentation is highly dependent on the structure, with competing losses of different functional groups. unito.it

A detailed analysis of the fragmentation pattern allows for the differentiation of isomers and the identification of unknown analogs in complex mixtures. Tandem mass spectrometry (MS/MS) experiments are particularly useful for establishing fragmentation pathways by isolating a specific parent ion and analyzing its daughter ions. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Neutral Loss | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 179.07 |

| [M-HCOOH]⁺ | Loss of formic acid | 133.07 |

| [M-CO₂]⁺ | Loss of carbon dioxide | 135.08 |

| [M-NH₃]⁺ | Loss of ammonia | 162.07 |

| Indoline-2-ylium ion | Cleavage of the carboxylic acid group | 132.08 |

| C₈H₈N⁺ | Further fragmentation of the indoline ring | 118.06 |

Note: The m/z values are predicted based on the chemical formula C₉H₁₀N₂O₂ and may vary slightly depending on the ionization method and instrument calibration.

Electronic Spectroscopy (UV-Vis and Fluorescence) and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides valuable insights into the electronic structure and photophysical behavior of this compound and its analogs.

The UV-Vis absorption spectrum of indole and its derivatives is characterized by distinct absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic system. researchgate.net For indole-2-carboxylic acid, absorption bands have been observed, and their positions and intensities are influenced by the solvent polarity and pH due to protonation or deprotonation of the carboxylic acid and the indole nitrogen. srce.hr The introduction of an amino group at the 2-position of the indoline ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole-2-carboxylic acid, due to the electron-donating nature of the amino group extending the π-conjugation.

Fluorescence spectroscopy is a highly sensitive technique for studying the excited state properties of molecules. Many indole derivatives are naturally fluorescent, a property that is highly sensitive to the local environment. nih.gov The fluorescence properties, including the emission wavelength, quantum yield, and fluorescence lifetime, are significantly influenced by the nature and position of substituents on the indole ring. For example, the introduction of an amino group can enhance the Stokes shift (the difference between the absorption and emission maxima) and modulate the quantum yield. nih.gov The photophysical properties of quinoline-based receptors for carboxylic acids have demonstrated that both absorption and emission spectra are affected by solvent polarity and binding interactions. beilstein-journals.org

The photophysical properties of this compound analogs can be systematically studied to understand structure-property relationships. Modifications to the indole ring or the amino and carboxylic acid groups can be used to tune the absorption and emission characteristics for various applications, such as fluorescent probes. nih.gov

Table 2: Expected Photophysical Properties of this compound and Analogs

| Compound | λmax (abs) (nm) | λmax (em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| Indole-2-carboxylic acid | ~220, 280-300 | ~350 | ~6000 | Moderate |

| This compound | Expected > 280-300 | Expected > 350 | Expected to be larger than Indole-2-carboxylic acid | Dependent on substitution |

| Amino-substituted Indole Analog | 315 | 440 | ~9000 | 0.083 ± 0.001 nih.gov |

| Carboxy-substituted Indole Analog | 310 | 470 | ~12900 | 0.53 ± 0.01 nih.gov |

Note: The data for this compound is predicted based on the properties of related indole derivatives. The values for analogs are taken from literature for structurally similar compounds to illustrate potential trends. nih.gov

Computational Chemistry and Theoretical Studies of 2 Aminoindoline 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), are employed to determine the optimized geometry and electronic characteristics of 2-aminoindoline-2-carboxylic acid in different environments, including the gas phase and in the presence of solvents. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. researchgate.net The Self-Consistent Field (SCF) energy, a key output of these calculations, indicates the total electronic energy of the molecule in its optimized state. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound, FMO analysis reveals how its electronic structure influences its reactivity. The distribution and energies of these frontier orbitals are critical in predicting how the molecule will interact with other chemical species. nih.gov For instance, the HOMO often acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. youtube.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the amino group's hydrogen atoms, providing insights into its intermolecular interaction sites. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate UV-Vis spectra. researchgate.net For this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions within the molecule, such as π-π* or n-π* transitions. These calculations are often performed in both the gas phase and in various solvents to account for solvatochromic effects, where the absorption spectrum shifts depending on the polarity of the solvent. researchgate.net The accuracy of TD-DFT predictions can be benchmarked against experimental spectroscopic data. nottingham.ac.uk

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Non-Covalent Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding and non-covalent interactions. amercrystalassn.org QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. dokumen.pub By analyzing the properties of the electron density at bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). researchgate.netresearchgate.net For this compound, QTAIM can be used to quantify the strength and nature of intramolecular hydrogen bonds and other non-covalent interactions that are crucial for determining its conformational preferences and crystal packing. researchgate.netmdpi.com

| QTAIM Parameter | Significance at Bond Critical Point (BCP) |

| Electron Density (ρ) | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | A negative value suggests a shared (covalent) interaction, while a positive value indicates a closed-shell (non-covalent) interaction. |

| Total Electron Energy Density (H(r)) | The sign of H(r) can further characterize the nature of the interaction. |

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. semanticscholar.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of this compound in various environments, such as in solution or in a biological system. mdpi.com These simulations can reveal the preferred conformations of the molecule and the dynamics of its interactions with solvent molecules or biological macromolecules. mdpi.comresearchgate.net Enhanced sampling techniques, such as metadynamics, can be employed to explore the free-energy landscape of molecular processes, such as binding to a receptor. researchgate.net

In Silico Modeling and Virtual Screening for Molecular Interactions (excluding clinical outcomes)

In silico modeling and virtual screening are powerful computational techniques used in drug discovery to identify and optimize potential drug candidates. frontiersin.org For this compound and its derivatives, these methods can be used to predict their binding affinity and mode of interaction with various biological targets. researchgate.netnih.gov Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov These computational approaches can guide the design of new derivatives with improved binding properties for specific targets. nih.govmdpi.com

Applications of 2 Aminoindoline 2 Carboxylic Acid in Contemporary Chemical Research

Role as Chiral Building Blocks and Scaffolds in Complex Molecule Synthesis

The indoline (B122111) framework is a "privileged structure" in medicinal chemistry, frequently appearing in alkaloids and other biologically active compounds. researchgate.net The chiral nature of 2-aminoindoline-2-carboxylic acid makes it a valuable building block for the asymmetric synthesis of complex molecules. researchgate.netresearchgate.net Its rigid structure allows for precise control over the spatial arrangement of functional groups, a critical aspect in designing molecules that interact specifically with biological targets. nih.gov The synthesis of enantiomerically pure (S)-indoline-2-carboxylic acid has been achieved through methods like chiral pool synthesis starting from L-phenylalanine, highlighting its accessibility for various synthetic applications. researchgate.net

| Starting Material | Key Transformation | Product | Significance |

|---|---|---|---|

| L-phenylalanine | Nitration and intramolecular cyclization | (S)-6-nitroindoline-2-carboxylic acid | Provides enantiomerically pure building block researchgate.net |

| (S)-6-nitroindoline-2-carboxylic acid | One-pot transformation | (S)-indoline-2-carboxylic acid | High yield and enantiomeric excess researchgate.net |

The incorporation of non-canonical amino acids like this compound into peptides is a key strategy for creating peptidomimetics with enhanced stability and biological activity. uminho.pt These modified peptides often exhibit improved resistance to enzymatic degradation and have constrained conformations that can lead to higher receptor affinity and selectivity. uminho.ptnih.gov 2-Aminoindane-2-carboxylic acid (Aic), a closely related analog, is recognized as a highly conformationally constrained and sterically hindered amino acid found in several drug-like molecules. nih.gov The rigid scaffold of these amino acids helps to lock the peptide backbone into specific secondary structures, such as β-turns, which are crucial for molecular recognition. mdpi.com The use of such constrained amino acids is a powerful tool in the rational design of therapeutic peptides. nih.gov

The this compound scaffold is a valuable starting material for the synthesis of a variety of heterocyclic compounds. google.com Its inherent structure provides a foundation for building more complex polycyclic systems. For instance, derivatives of indoline-2-carboxylic acid have been used to synthesize novel compounds with potential biological activities. researchgate.net The reactivity of the amino and carboxylic acid groups, along with the aromatic ring, allows for diverse chemical modifications, leading to the construction of libraries of heterocyclic compounds for screening in drug discovery programs. researchgate.netgoogle.com

Exploration in Chemical Biology for Probe and Tool Development (non-clinical focus)

The unique properties of this compound and its derivatives make them valuable tools in chemical biology for studying complex biological processes without a direct clinical application focus.

Fluorescent probes are indispensable tools for visualizing and understanding cellular processes. nih.gov The indoline scaffold, a component of this compound, can be incorporated into fluorescent dyes. mdpi.com While direct examples of this compound itself being the core of a widely used fluorescent probe are not extensively documented in the provided results, the underlying principle of using heterocyclic structures as fluorophores is well-established. mdpi.comtib.eu For instance, various heterocyclic compounds are used to construct probes for detecting specific analytes or cellular states. mdpi.comnih.gov The development of novel fluorescent probes often involves the synthesis of new heterocyclic systems, and the structural motifs present in this compound could be exploited for this purpose.

Understanding how molecules interact within a cell is fundamental to chemical biology. Non-proteinogenic amino acids like L-azetidine-2-carboxylic acid, a proline analog, are used to induce proteotoxic stress and identify cellular pathways that manage protein mis-incorporation. nih.gov Similarly, this compound and its analogs can be used to probe protein-protein interactions and other cellular pathways. nih.gov By incorporating these constrained amino acids into peptides or small molecules, researchers can study the conformational requirements for binding to a specific target. This approach provides valuable insights into the molecular basis of biological recognition and can help in mapping complex interaction networks within the cell.

Structure-Activity Relationship (SAR) Investigations for Target Modulation (mechanistic focus)

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | NF-κB inhibition and cytotoxicity | Substituents on the phenyl ring significantly impact activity. researchgate.net | researchgate.net |

| Indole-based CXCR4 antagonists | CXCR4 receptor binding | The indole (B1671886) scaffold maintains the spatial requirements for binding. mdpi.com | mdpi.com |

Interaction with Enzymes and Protein Binding Sites

The constrained cyclic structure of this compound makes it an important building block for designing inhibitors and modulators that can fit into specific enzyme active sites and protein binding pockets.

Derivatives of the closely related indole-2-carboxylic acid have been identified as a promising scaffold for the development of novel enzyme inhibitors. For instance, research into inhibitors for HIV-1 integrase, an essential enzyme for viral replication, has utilized this scaffold. The indole nucleus and the C2 carboxyl group can chelate with the two Mg²⁺ ions in the enzyme's active site. mdpi.comnih.gov Through structural optimization, derivatives have been synthesized that show significant inhibitory effects. mdpi.com One study found that indole-2-carboxylic acid itself inhibited the strand transfer step of HIV-1 integrase with a half-maximal inhibitory concentration (IC₅₀) of 32.37 μM. nih.gov Further optimization led to derivatives like 17a with a markedly improved IC₅₀ value of 3.11 μM. rsc.org

In the field of cancer immunotherapy, Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) have been identified as key metabolic enzymes and potential therapeutic targets. A series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and found to be potent dual inhibitors of both IDO1 and TDO. nih.gov For example, compound 9o-1 was identified as a potent dual inhibitor with an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov

Computational studies have also explored the interaction of indoline-based libraries with enzymes like DNA gyrase B, a potential antimicrobial target. These studies aim to identify small molecule modulators of protein-protein interactions by screening libraries of compounds derived from aminoindoline.

| Compound/Derivative | Target Enzyme(s) | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 μM | nih.gov |

| Derivative 17a | HIV-1 Integrase | 3.11 μM | rsc.org |

| Derivative 20a | HIV-1 Integrase | 0.13 μM | mdpi.com |

| Compound 9o-1 | IDO1 | 1.17 μM | nih.gov |

| TDO | 1.55 μM |

Receptor Ligand Design and Allosteric Modulation Studies

The conformationally restricted nature of this compound is highly advantageous in the design of selective receptor ligands. By incorporating this moiety into peptides or small molecules, chemists can restrict the conformational freedom of the ligand, leading to higher affinity and selectivity for a specific receptor subtype.

A notable example is in the design of ligands for melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs) involved in various physiological processes. Replacing the histidine residue in certain melanocortin receptor ligands with this compound (referred to as Aic in some literature) has led to analogs with high binding affinities and antagonist activity at the MC4 receptor, showing significant selectivity over other subtypes like the MC3 receptor.

Furthermore, the related indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This receptor's activity is potentiated by glycine, and indole-2-carboxylic acid specifically inhibits this potentiation, highlighting its role in modulating ion channel function. nih.gov This makes it a useful tool for studying the role of glycine in neurotransmission and excitotoxicity. nih.gov The indole-2-carboxamide scaffold, a derivative of indole-2-carboxylic acid, is also considered a viable template for developing allosteric modulators for the cannabinoid CB1 receptor.

Advanced Material Science Applications

Beyond its biological applications, the structural and electronic properties of the indoline and indole core of this compound lend themselves to applications in material science.

Development of Organic Semiconductors

While extensive research exists on the use of various indole derivatives, such as indolo[3,2-b]carbazoles, as p-channel organic field-effect transistors (OFETs), the specific application of this compound in the development of organic semiconductors is not widely documented in current literature. researchgate.net The broader class of polycyclic aromatic compounds based on indole frameworks is recognized for their potential in organic electronics due to their π-extended systems and self-assembly properties. researchgate.netresearchgate.net However, direct research detailing the synthesis and characterization of this compound-based materials for semiconductor applications is limited.

Photonic Applications

The inherent fluorescence of the indoline structure forms the basis for its application in photonics. Indoline-2-carboxylic acid (I2CA), a closely related compound, is considered a fluorescent analogue of the amino acid proline. researchgate.net Detailed studies of its photophysical behavior, including its fluorescence, have been undertaken. researchgate.net This intrinsic fluorescence makes it a candidate for use as a fluorescent probe, particularly for incorporation into peptides and proteins to study their structure and dynamics. researchgate.net The photophysics of indole-2-carboxylic acid in aqueous environments have been investigated using a combination of fluorescence spectroscopy and ab initio calculations to understand the excited state deactivation mechanisms. The unique spectroscopic properties of the indoline core, which possesses well-separated ¹La and ¹Lb electronic states unlike its parent indole, contribute to its potential in photonic applications. researchgate.net

Future Directions and Emerging Research Avenues for 2 Aminoindoline 2 Carboxylic Acid

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to develop more sustainable and environmentally benign processes. Future research on the synthesis of 2-aminoindoline-2-carboxylic acid and its derivatives will likely focus on the adoption of these principles. Key areas of innovation are expected to include the use of renewable feedstocks, the development of catalytic transformations that minimize waste, and the utilization of greener reaction media. ijnc.ir

One promising direction is the exploration of biocatalysis and flow chemistry. ijnc.ir Biocatalytic methods, employing enzymes, could offer highly selective and efficient routes to chiral this compound, a crucial aspect for its application in pharmaceuticals. Flow chemistry, on the other hand, allows for safer and more scalable reactions, often with improved yields and reduced reaction times.

The development of one-pot multicomponent reactions represents another significant avenue for the green synthesis of complex molecules derived from this compound. rsc.org These reactions, where multiple starting materials react in a single synthetic operation, reduce the need for purification of intermediates, thereby saving solvents and energy. rsc.org Research into novel catalysts, particularly those based on abundant and non-toxic metals, will also be crucial in advancing the sustainable synthesis of this compound. rsc.org

| Green Chemistry Approach | Potential Benefit for this compound Synthesis | Relevant Research Areas |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme discovery and engineering. |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Reactor design and optimization. |

| Multicomponent Reactions | Reduced waste, increased atom economy. | Catalyst and reaction design. |

| Renewable Feedstocks | Reduced reliance on fossil fuels. | Biomass conversion technologies. |

| Green Solvents | Reduced environmental impact. | Use of water, ionic liquids, or supercritical fluids. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel compounds. nih.govmdpi.com For this compound, these computational tools can be employed to design new derivatives with tailored properties. By analyzing vast datasets of chemical structures and their biological activities or material properties, ML models can predict the characteristics of new, unsynthesized compounds. nih.govbeilstein-journals.org

One key application of AI is in de novo drug design, where algorithms generate entirely new molecular structures with desired pharmacological profiles. mdpi.com This approach could be used to create novel this compound derivatives with enhanced potency and selectivity for specific biological targets. Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify promising drug candidates early in the discovery pipeline and reducing the likelihood of late-stage failures.

In the realm of catalyst and materials design, ML algorithms can identify the optimal reaction conditions or material compositions to achieve desired outcomes. nih.gov This data-driven approach can significantly reduce the experimental effort required to discover new catalysts for the synthesis of this compound or to develop new materials incorporating this scaffold.

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Generation of novel molecular structures with desired properties. mdpi.com | Discovery of new drug candidates and functional materials. |

| QSAR Modeling | Predicting biological activity from chemical structure. | Prioritization of synthetic targets. |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. | Reduction of late-stage drug development failures. |

| Reaction Optimization | Predicting optimal reaction conditions for synthesis. beilstein-journals.org | More efficient and sustainable synthetic routes. |

High-Throughput Screening Methodologies for Novel Reactivity

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands of chemical reactions or compounds in parallel. bmglabtech.compressbooks.pub The application of HTS to this compound can accelerate the discovery of its novel reactivity and potential applications. By screening this compound against a wide array of reactants and catalysts, new chemical transformations can be identified that would be time-consuming to explore using traditional methods. sigmaaldrich.com

Miniaturized reaction formats, such as those used in microtiter plates, enable the efficient screening of a large number of reaction conditions, including different solvents, temperatures, and catalysts. pressbooks.pub The development of sensitive and rapid analytical techniques is crucial for the success of HTS. These methods must be able to quickly and accurately determine the outcome of each reaction, including yield and selectivity. nih.gov

The data generated from HTS campaigns can be used to build detailed reaction maps for this compound, providing a comprehensive understanding of its chemical behavior. This knowledge can then be used to design new synthetic routes and to develop novel functional molecules based on this scaffold. The integration of HTS with AI and machine learning can further enhance the efficiency of this process by guiding the selection of screening experiments and by identifying patterns in the resulting data. nih.gov

| HTS Component | Role in Discovering Novel Reactivity | Key Considerations |

| Compound Libraries | Provide diverse reactants and catalysts for screening. | Diversity and quality of the library. nih.gov |

| Miniaturization & Automation | Enable parallel processing of many reactions. bmglabtech.com | Robotic liquid handling and plate readers. bmglabtech.com |

| Rapid Analytics | Allow for fast and accurate determination of reaction outcomes. nih.gov | Mass spectrometry, chromatography, and spectroscopy. |

| Data Analysis | Identify successful reactions and trends. | Informatics tools and statistical analysis. |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The unique structural features of this compound, combining a rigid heterocyclic core with a reactive amino acid functionality, make it an attractive building block for interdisciplinary research. pressbooks.pub At the interface of chemistry and chemical biology, this compound can be used to synthesize probes for studying biological processes or as a scaffold for the development of new therapeutic agents. pressbooks.pub Its constrained conformation can be exploited to design peptidomimetics with enhanced stability and biological activity.

In materials science, the indoline (B122111) moiety can be incorporated into polymers or other materials to impart specific properties. For example, the aromatic nature of the indoline ring system could be utilized in the development of organic electronic materials. The carboxylic acid and amino groups provide convenient handles for polymerization or for grafting the molecule onto surfaces, leading to the creation of functionalized materials with applications in catalysis, sensing, or separations. mdpi.com

The synergy between these fields is expected to drive innovation. For instance, chemical biologists could design this compound-based probes to visualize specific cellular components, and materials scientists could then use this knowledge to develop new biocompatible materials for drug delivery or tissue engineering.

| Interdisciplinary Field | Research Focus | Potential Applications of this compound |

| Chemical Biology | Probing and manipulating biological systems with chemical tools. pressbooks.pub | Peptidomimetics, enzyme inhibitors, molecular probes. |

| Materials Science | Designing and synthesizing materials with novel properties. rsc.org | Functional polymers, organic electronics, surface modification. mdpi.com |

| Medicinal Chemistry | Discovering and developing new therapeutic agents. | Scaffolds for drug design. |

Development of Smart Materials Incorporating this compound Motifs

Smart materials, which can respond to external stimuli such as light, pH, or temperature, are a rapidly growing area of research. rsc.org The incorporation of this compound motifs into these materials could lead to novel functionalities. The inherent chemical reactivity of the amino acid portion of the molecule, combined with the electronic properties of the indoline ring, provides a versatile platform for designing responsive materials.

For example, the carboxylic acid group could be used to create pH-responsive hydrogels that swell or shrink in response to changes in acidity. The amino group could be functionalized with photo-responsive moieties, leading to materials that change their properties upon exposure to light. Furthermore, the indoline scaffold itself can exhibit interesting electronic and optical properties that could be harnessed in the development of sensors or actuators.

The design of such smart materials will require a deep understanding of the structure-property relationships of this compound and its derivatives. Computational modeling and experimental characterization will be essential tools in this endeavor. The potential applications of these materials are vast, ranging from drug delivery systems that release their payload in response to a specific biological signal to sensors that can detect the presence of specific analytes.

| Type of Smart Material | Stimulus | Potential Role of this compound |

| pH-Responsive | Changes in pH | Carboxylic acid group provides pH-sensitive charge. |

| Photo-Responsive | Light | Indoline scaffold as a chromophore or attachment point for photo-switchable groups. |

| Chemo-Responsive | Binding of specific molecules | Amino and carboxyl groups as recognition sites. |

| Thermo-Responsive | Temperature | Incorporation into temperature-sensitive polymers. |

Q & A

Q. Table 1: Key Synthetic Parameters for Indoline-2-carboxylic Acid Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Hydrogenation Pressure | 5–10 atm H₂ | Higher pressure reduces reaction time | |

| Catalyst (Pd/C) | 5–10 wt% | Excess catalyst increases byproducts | |

| Solvent System | Acetic acid/ethanol (1:1) | Minimizes over-reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.